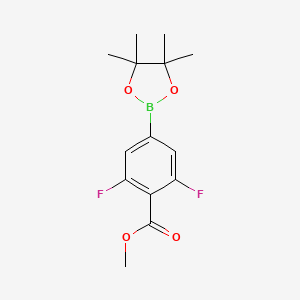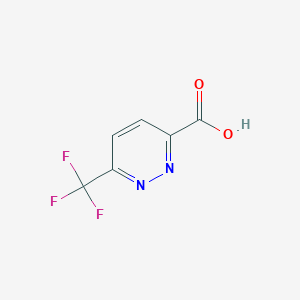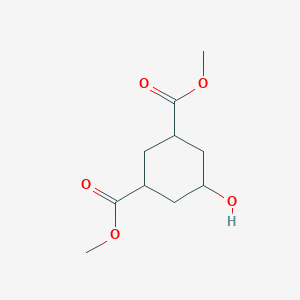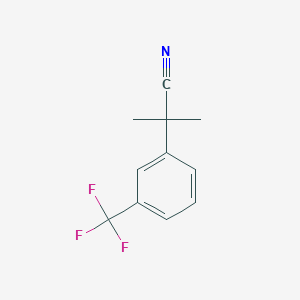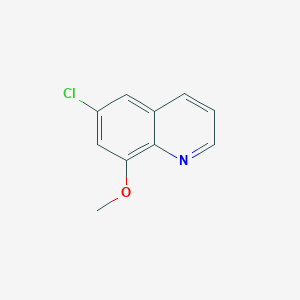![molecular formula C14H13NO2 B1427165 [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid CAS No. 1243245-69-3](/img/structure/B1427165.png)
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Overview
Description
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a phenyl ring substituted with an acetic acid group at the 4-position
Mechanism of Action
Target of Action
Similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which often involve electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Nitrogen-containing heterocyclic compounds, which include this compound, are known to be extensively metabolized by cytochrome p450 3a4 . This could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been reported to exhibit inhibitory potency against a panel of protein kinases , suggesting that this compound might also exert its effects through kinase inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution with Methyl Group:
Formation of the Phenyl Ring: The phenyl ring can be synthesized through standard aromatic substitution reactions.
Attachment of the Acetic Acid Group: The acetic acid group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with carbon dioxide to form phenylacetic acid, followed by coupling with the pyridine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methyl-pyridin-4-yl)-phenyl]-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
[4-(2-Methyl-pyridin-4-yl)-phenyl]-butyric acid: Similar structure but with a butyric acid group instead of an acetic acid group.
Uniqueness
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid is unique due to its specific substitution pattern and the presence of both a pyridine and phenyl ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(6-7-15-10)12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQVNYTDUMFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
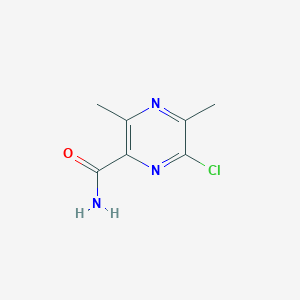
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
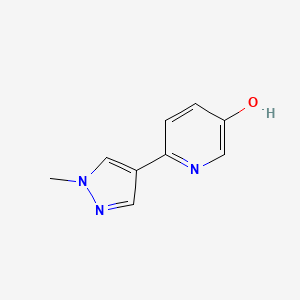
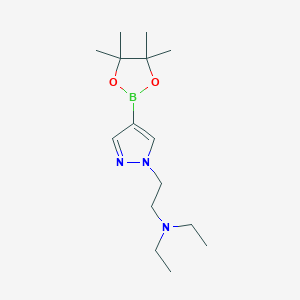

![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)

